molecular formula C14H20O4 B14739157 3-(3-Phenoxypropoxy)propyl acetate CAS No. 5456-29-1

3-(3-Phenoxypropoxy)propyl acetate

Cat. No.: B14739157
CAS No.: 5456-29-1
M. Wt: 252.31 g/mol
InChI Key: BPEYZUOUGCRARL-UHFFFAOYSA-N
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Description

3-(3-Phenoxypropoxy)propyl acetate is an organic compound with the molecular formula C14H20O4. It is a derivative of propyl acetate, where the propyl group is substituted with a phenoxypropoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)propyl acetate typically involves the reaction of 3-phenoxypropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

3-Phenoxypropanol+Acetic Anhydride3-(3-Phenoxypropoxy)propyl acetate+Acetic Acid\text{3-Phenoxypropanol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 3-Phenoxypropanol+Acetic Anhydride→3-(3-Phenoxypropoxy)propyl acetate+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxypropoxy)propyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenoxypropanoic acid or phenoxypropanal.

    Reduction: 3-(3-Phenoxypropoxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Phenoxypropoxy)propyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxypropoxy)propyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy group may interact with aromatic receptors or enzymes, influencing biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Phenoxypropoxy)propyl propionate: Similar structure but with a propionate group instead of an acetate group.

    Propyl acetate: Lacks the phenoxypropoxy substitution.

    Phenoxyacetic acid: Contains a phenoxy group attached to acetic acid.

Uniqueness

3-(3-Phenoxypropoxy)propyl acetate is unique due to the presence of both the phenoxy and acetate groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

5456-29-1

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

3-(3-phenoxypropoxy)propyl acetate

InChI

InChI=1S/C14H20O4/c1-13(15)17-11-5-9-16-10-6-12-18-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3

InChI Key

BPEYZUOUGCRARL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCOCCCOC1=CC=CC=C1

Origin of Product

United States

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